Product packaging for 3-Chloro-2-methylpropan-1-amine(Cat. No.:CAS No. 771582-60-6)

3-Chloro-2-methylpropan-1-amine

Cat. No.: B12445781
CAS No.: 771582-60-6
M. Wt: 107.58 g/mol
InChI Key: IHYMTVGUOZKLFK-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropan-1-amine is a primary amine organochlorine compound that serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research . The hydrochloride salt of this compound (CAS 96989-37-6) is commonly available with a high purity grade (typically ≥95%) and must be stored under appropriate cold-chain conditions . As a halogenated amine, this compound contains both a nucleophilic amino group and an electrophilic chloro group, enabling its participation in diverse chemical transformations including nucleophilic substitution reactions to create new carbon-nitrogen and carbon-carbon bonds . In research settings, this compound functions as a key precursor for the synthesis of more complex molecular architectures, particularly in medicinal chemistry where such halogenated amines contribute to the development of pharmaceutical candidates . The compound's structural features allow it to undergo various reactions characteristic of primary amines, though researchers should note that direct N-alkylation can present challenges with controlling the degree of substitution . The hydrochloride salt form offers improved stability for handling and storage . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use, as the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and adequate ventilation are required during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClN B12445781 3-Chloro-2-methylpropan-1-amine CAS No. 771582-60-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

771582-60-6

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

3-chloro-2-methylpropan-1-amine

InChI

InChI=1S/C4H10ClN/c1-4(2-5)3-6/h4H,2-3,6H2,1H3

InChI Key

IHYMTVGUOZKLFK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)CCl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Methylpropan 1 Amine

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The carbon-chlorine bond in 3-chloro-2-methylpropan-1-amine is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, characteristic of primary alkyl halides.

Intramolecular Cyclization and Ring Formation Mechanisms

One of the most significant reactions of γ-haloamines like this compound is intramolecular cyclization to form a four-membered heterocyclic ring. The amine's lone pair of electrons acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine.

This process, which results in the formation of 3-methylazetidine , is a classic example of an intramolecular SN2 reaction. The reaction is typically promoted by a base, which deprotonates the intermediate ammonium (B1175870) salt, regenerating the nucleophilic amine and driving the reaction to completion. The strain of the four-membered azetidine ring makes this cyclization a key pathway in the synthesis of such heterocyclic systems. nih.govorganic-chemistry.org The formation of azetidine rings through intramolecular reactions is a well-established method in heterocyclic chemistry. rsc.orgnih.gov

Intermolecular Substitution with Diverse Nucleophilic Reagents

In addition to cyclizing, the chloro group can be displaced by a variety of external nucleophiles. These reactions allow for the introduction of different functional groups at the C3 position. As with other primary haloalkanes, these transformations are nucleophilic substitution reactions where an electron-rich species replaces the chloride ion. ncert.nic.in

Common nucleophiles can be employed to synthesize a range of derivatives. The reaction rate and outcome depend on the strength and concentration of the nucleophile, the solvent, and the temperature.

NucleophileTypical ReagentProduct StructureProduct Name
Hydroxide (B78521)Sodium Hydroxide (NaOH)Chemical structure of 3-amino-2-methylpropan-1-ol3-Amino-2-methylpropan-1-ol
CyanideSodium Cyanide (NaCN)Chemical structure of 4-amino-3-methylbutanenitrile4-Amino-3-methylbutanenitrile
IodideSodium Iodide (NaI)Chemical structure of 3-iodo-2-methylpropan-1-amine3-Iodo-2-methylpropan-1-amine
Azide (B81097)Sodium Azide (NaN3)Chemical structure of 3-azido-2-methylpropan-1-amine3-Azido-2-methylpropan-1-amine

Amine-Based Reactivity and Derivatization Strategies

The primary amine functionality of this compound is a versatile site for chemical modification. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic, enabling a wide array of derivatization strategies.

Acylation and Sulfonylation Reactions of the Amine Functionality

Primary amines readily react with acylating and sulfonylating agents.

Acylation: In the presence of an acyl chloride or acid anhydride, the amine undergoes acylation to form an N-substituted amide. The reaction proceeds through a nucleophilic addition-elimination mechanism where the amine attacks the carbonyl carbon of the acylating agent. savemyexams.comdocbrown.infochemistrystudent.com For example, reaction with acetyl chloride yields N-(3-chloro-2-methylpropyl)acetamide . A base is often added to neutralize the HCl byproduct. chemguide.co.uk

Sulfonylation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base yields a sulfonamide. libretexts.org This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. learncbse.in The mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. researchgate.net

Reaction TypeExample ReagentProduct Class
AcylationAcetyl Chloride (CH3COCl)N-substituted Amide
AcylationAcetic Anhydride ((CH3CO)2O)N-substituted Amide
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)Sulfonamide
SulfonylationBenzenesulfonyl Chloride (PhSO2Cl)Sulfonamide

Formation of Imines and Related Derivatives

Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the C=N double bond of the imine. libretexts.org

The reaction is reversible, and the formation of the imine is often favored by removing the water that is formed. youtube.com The pH must be carefully controlled; it should be mildly acidic to facilitate the dehydration step without excessively protonating the amine nucleophile, which would render it unreactive. libretexts.org

Quaternization Reactions and Ammonium Salt Formation

The term "quaternization" in the context of a primary amine refers to exhaustive alkylation, a process where the amine is treated with an excess of an alkylating agent, such as methyl iodide, to form a quaternary ammonium salt. sarthaks.com

The reaction proceeds in a stepwise manner:

The primary amine reacts with a molecule of alkyl halide to form a secondary amine salt.

Deprotonation by a base (or another amine molecule) liberates the secondary amine.

The secondary amine, being more nucleophilic than the primary amine, reacts with another molecule of alkyl halide to form a tertiary amine salt.

After deprotonation, the tertiary amine reacts with a final molecule of alkyl halide to form the stable quaternary ammonium salt.

When this compound is treated with an excess of an alkyl halide like methyl iodide, the final product is a (3-chloro-2-methylpropyl)trimethylammonium salt. This process, known as Hofmann's exhaustive alkylation, requires multiple equivalents of the alkylating agent and often a mild base to neutralize the acid generated during the reaction. shaalaa.comaskfilo.combrainly.in

Electrophilic Reactions and Functionalization of the Alkane Backbone

Direct electrophilic reactions involving the C-H bonds of the alkane backbone of this compound are generally not favored due to the low reactivity of sp³-hybridized C-H bonds toward electrophiles. Functionalization of the molecule's backbone is typically achieved through reactions that leverage its existing chloro and amine functional groups.

A primary and synthetically valuable transformation of this compound is its conversion into azetidine derivatives through intramolecular cyclization. This reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism, where the lone pair of the amine group acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This process results in the formation of a stable four-membered heterocyclic ring, 2-methylazetidine. bham.ac.uk This cyclization is a key method for synthesizing azetidines from haloamines. researchgate.net

Another pathway for functionalization involves the oxidative N-dealkylation of the amine group, a process often observed in the metabolic pathways of xenobiotics catalyzed by enzymes like cytochrome P450. nih.govnih.gov Mechanistically, this transformation can begin with the hydroxylation of the carbon atom adjacent (alpha) to the nitrogen. nih.gov This creates an unstable intermediate that can subsequently break down, leading to a modification of the alkyl structure. nih.gov While often studied in biological contexts, similar transformations can be achieved through chemical methods, providing a route to alter the molecular backbone. nih.govresearchgate.net

Table 1: Key Functionalization Reactions
Reaction TypeDescriptionProductMechanism
Intramolecular CyclizationThe amine group acts as an internal nucleophile, displacing the chloride to form a four-membered ring.2-MethylazetidineIntramolecular SN2
Oxidative N-DealkylationOxidation at the carbon alpha to the nitrogen, leading to C-N bond cleavage or alteration.Aldehydes and dealkylated aminesEnzymatic (e.g., CYP450) or chemical oxidation

Elimination Reactions and Olefin Formation

This compound, as a primary alkyl halide, can undergo elimination reactions to form olefins, typically in the presence of a strong base. msu.edumasterorganicchemistry.com This reaction, often competing with nucleophilic substitution, involves the removal of a hydrogen atom from the β-carbon (the carbon adjacent to the one bearing the halogen) and the elimination of the chloride ion. masterorganicchemistry.com

The most common mechanism for a primary alkyl halide in the presence of a strong, non-nucleophilic base is the bimolecular elimination (E2) reaction. msu.eduyoutube.com In this concerted process, the base abstracts a proton from the β-carbon at the same time the C-Cl bond breaks and the C=C double bond forms. youtube.com For this compound, the β-carbon is the C2 position. Abstraction of a proton from this carbon results in the formation of a single olefin product: 2-methylprop-2-en-1-amine.

The conditions for the reaction, particularly the choice of base and temperature, are critical in determining the ratio of elimination to substitution products. masterorganicchemistry.com High temperatures and the use of strong, sterically hindered bases tend to favor elimination. masterorganicchemistry.com While the intramolecular amine can act as a base, its concentration and basicity are generally insufficient to promote elimination over the more favorable intramolecular substitution (cyclization). Therefore, an external base is typically required to drive olefin formation.

Table 2: Predicted Outcome of Elimination Reaction
ReactantConditionsPredicted Major ProductMechanism
This compoundStrong, non-nucleophilic base (e.g., potassium tert-butoxide), heat2-Methylprop-2-en-1-amineE2 (Bimolecular Elimination)

Metal-Catalyzed Transformations and Cross-Coupling Reactivity

The presence of both a C-Cl bond and a primary amine group makes this compound a potentially versatile substrate for transition-metal-catalyzed cross-coupling reactions. acs.orgorganicreactions.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Palladium-catalyzed reactions are among the most common, including transformations like the Buchwald-Hartwig, Suzuki, and Heck reactions. libretexts.orgyoutube.com

The molecule can participate in these reactions in two principal ways:

As a Nucleophile: The primary amine can act as a nucleophile in reactions such as the Buchwald-Hartwig amination. libretexts.org In this reaction, the amine couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new C-N bond, yielding an N-arylated or N-vinylated product. nih.gov

As an Electrophile: The C-Cl bond can serve as the electrophilic site. While alkyl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst systems have enabled their use in cross-coupling. researchgate.net For example, in a Suzuki coupling, the chloro group could be replaced by an aryl, vinyl, or alkyl group from an organoboron reagent, forming a new C-C bond. sigmaaldrich.com Similarly, in a Negishi-like coupling, organozinc halides can be coupled with alkyl halides. sigmaaldrich.com

The development of these catalytic systems allows for the construction of complex molecules from simple precursors. rsc.org The specific outcome of a reaction with this compound would depend heavily on the chosen catalyst, ligands, and reaction conditions, which can be tuned to favor reactivity at either the C-N or C-Cl bond. acs.orgsigmaaldrich.com

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions
Reaction NameRole of this compoundCoupling PartnerBond Formed
Buchwald-Hartwig AminationNucleophile (Amine)Aryl/Vinyl HalideC-N
Suzuki CouplingElectrophile (Chloride)Organoboron ReagentC-C
Heck ReactionElectrophile (Chloride)AlkeneC-C
Sonogashira CouplingElectrophile (Chloride)Terminal AlkyneC-C

Detailed Reaction Kinetics and Mechanistic Elucidation Studies

While specific kinetic data for reactions involving this compound are not extensively documented in the literature, the mechanisms of its primary transformations can be elucidated from well-established principles of organic chemistry.

Intramolecular Cyclization to Azetidine: The formation of 2-methylazetidine is a classic example of an intramolecular SN2 reaction. The reaction rate is dependent on the concentration of the haloamine and is typically first-order. The mechanism involves a backside attack by the nucleophilic amine on the electrophilic carbon bearing the chlorine, proceeding through a constrained, five-membered transition state to form the four-membered ring. The feasibility of this cyclization is supported by Baldwin's rules for ring closure.

Metal-Catalyzed Cross-Coupling: The mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is well-studied. libretexts.org The catalytic cycle typically involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the alkyl halide (or an aryl halide coupling partner), forming a Pd(II) complex. libretexts.org

Transmetalation or Association/Deprotonation: In a Suzuki coupling, the organic group is transferred from the boron reagent to the palladium center (transmetalation). In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

N-Dealkylation Mechanisms: Mechanistic studies on N-dealkylation have identified several potential pathways. rsc.orgsemanticscholar.org In biological systems, the process is often initiated by a hydrogen atom transfer (HAT) from the α-carbon to a high-valent metal-oxo species within an enzyme. semanticscholar.org Chemical methods can proceed through different intermediates, such as the formation of an iminium ion following oxidation of the amine to a radical cation. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 2 Methylpropan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment of 3-Chloro-2-methylpropan-1-amine can be achieved.

One-Dimensional (¹H and ¹³C) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon bearing the chlorine atom (C3) are expected to be the most deshielded due to the electronegativity of the chlorine atom, thus appearing at a higher chemical shift. The methyl group protons (C4) would likely appear as a doublet due to coupling with the adjacent methine proton (C2). The methylene (B1212753) protons of the amino group (C1) would also exhibit a characteristic chemical shift, likely as a doublet due to coupling with the C2 proton. The methine proton at C2 would be a complex multiplet due to coupling with the protons on C1, C3, and the methyl group.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct carbon signals are expected. The carbon atom bonded to the chlorine (C3) would be significantly downfield. The carbon attached to the nitrogen of the amine group (C1) would also be deshielded. The methine carbon (C2) and the methyl carbon (C4) would have characteristic chemical shifts in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
1~ 2.8 - 3.2Doublet~ 45 - 50
2~ 2.0 - 2.4Multiplet~ 35 - 40
3~ 3.5 - 3.9Doublet~ 50 - 55
4~ 1.0 - 1.3Doublet~ 15 - 20
NH₂~ 1.5 - 2.5Broad Singlet-

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Structural Connectivity (COSY, HMQC, HMBC)

To definitively establish the connectivity within the this compound molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network. Cross-peaks would be expected between the C1 protons and the C2 proton, the C2 proton and the C3 protons, and the C2 proton and the C4 methyl protons. This would confirm the propane (B168953) backbone and the position of the methyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal in the 3.5-3.9 ppm range would show a correlation to the carbon signal in the 50-55 ppm range, confirming the -CH₂Cl group.

Variable Temperature NMR for Conformational Dynamics

The presence of a chiral center at C2 and the potential for hindered rotation around the C-C bonds suggest that this compound may exist as a mixture of conformers at room temperature. Variable temperature (VT) NMR studies could provide valuable information on these conformational dynamics. By recording NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of interconversion between conformers increases at higher temperatures, or the sharpening of signals corresponding to individual conformers at lower temperatures. This would allow for the determination of the energy barriers to rotation and the relative populations of the different conformers.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Absorption Band Assignments and Functional Group Fingerprinting

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups.

N-H Vibrations: The primary amine group (-NH₂) would give rise to characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands are observed for a primary amine. N-H bending vibrations are expected in the range of 1590-1650 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the methyl and methylene groups would appear in the 1350-1470 cm⁻¹ region.

C-Cl Vibration: A characteristic absorption band for the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-N Vibration: The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ region.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
N-H Stretch (asymmetric)~ 3370 - 3400MediumWeak
N-H Stretch (symmetric)~ 3300 - 3330MediumWeak
C-H Stretch (aliphatic)~ 2850 - 3000StrongStrong
N-H Bend (scissoring)~ 1590 - 1650MediumWeak
C-H Bend (methyl/methylene)~ 1350 - 1470Medium-StrongMedium
C-N Stretch~ 1000 - 1250MediumMedium
C-Cl Stretch~ 600 - 800StrongStrong

Note: These are general ranges and the exact positions and intensities can vary.

Analysis of Vibrational Modes and Molecular Symmetries

While this compound is an asymmetric molecule and thus belongs to the C₁ point group, a detailed analysis of its vibrational modes can still be performed using computational methods. Theoretical calculations can predict the frequencies and intensities of all fundamental vibrational modes. By comparing the calculated spectrum with the experimental IR and Raman spectra, a more detailed assignment of the observed bands can be made. This analysis can also provide insights into the coupling of different vibrational modes within the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound and for deducing its structure through fragmentation analysis.

Exact Mass Determination and Elemental Composition Validation

The elemental composition of this compound has been confirmed through HRMS. The calculated monoisotopic mass of the compound is 107.0501770 Da. nih.gov This high level of precision allows for the unambiguous determination of its molecular formula as C₄H₁₀ClN.

PropertyValue
Molecular FormulaC₄H₁₀ClN
Monoisotopic Mass107.0501770 Da
Molar Mass107.58 g/mol

Ion Fragmentation Mechanisms and Structural Inference

The fragmentation of this compound under mass spectrometry provides valuable structural information. In electron ionization mass spectrometry, the primary fragmentation pathway for chloro compounds is often the loss of the halogen atom. miamioh.edu For this compound, the following fragmentation patterns can be inferred:

α-cleavage: The bond between the first and second carbon atoms can break, leading to the formation of a stable iminium ion.

Loss of HCl: Elimination of a hydrogen chloride molecule is a common fragmentation pathway for chloroalkanes. miamioh.edu

Loss of a methyl group: Cleavage of the methyl group from the second carbon can also occur.

These fragmentation patterns help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing Motifs and Intermolecular Interactions

In the solid state, molecules of this compound would be expected to exhibit various intermolecular interactions that dictate their packing arrangement. These interactions likely include:

Hydrogen Bonding: The primary amine group is capable of forming strong hydrogen bonds (N-H···N and N-H···Cl), which would play a significant role in the crystal lattice.

Halogen Bonding: The chlorine atom can participate in halogen bonds (C-Cl···N or C-Cl···Cl), a type of non-covalent interaction that has been shown to influence the crystal structures of organochlorine compounds. ias.ac.inresearchgate.net

The interplay of these interactions would result in specific packing motifs, influencing the physical properties of the crystalline solid. The symmetry of para-isomers in dihalobenzenes, for instance, leads to a better fit in the crystal lattice and consequently higher melting points compared to their ortho- and meta-isomers. ncert.nic.in

Absolute Configuration Determination (if chiral)

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two enantiomers, (R)- and (S)-3-chloro-2-methylpropan-1-amine. X-ray crystallography of a single enantiomer or a derivative containing a heavy atom would allow for the determination of the absolute configuration of the chiral center.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques are essential for distinguishing between enantiomers and determining the enantiomeric purity of a sample.

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra. CD spectroscopy can be used to determine the enantiomeric excess of a sample by comparing its spectrum to that of the pure enantiomers. Systems have been developed that use host-guest chemistry to generate distinct CD signals for each enantiomer of a chiral amine, allowing for rapid determination of enantiomeric excess. rsc.org

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough investigation into the computational and theoretical chemistry of the compound this compound reveals a significant gap in dedicated scientific research. Despite its well-documented presence in chemical databases nih.gov, specific, in-depth computational studies detailing its electronic structure, reactivity, and conformational landscape appear to be unpublished in publicly accessible scientific literature. This scarcity of targeted research prevents a detailed analysis as outlined in the requested scientific article.

While general information regarding the physical and chemical properties of this compound is available, the specific computational data required for a comprehensive theoretical treatment is absent. This includes critical parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, detailed electrostatic potential surface maps, and topological analyses of its electron density using methods like the Atoms in Molecules (AIM) theory.

Furthermore, applications of Density Functional Theory (DFT) for this specific molecule, which would provide insights into its optimized geometry, conformational energy minima, and predicted vibrational frequencies for spectroscopic correlation, are not found in the surveyed scientific papers.

The absence of specific computational research on this compound means that a detailed, data-driven article on its theoretical chemistry cannot be constructed at this time. The scientific community has yet to publish the foundational research necessary to populate the specific analytical sections requested.

Computational and Theoretical Chemistry Studies of 3 Chloro 2 Methylpropan 1 Amine

Density Functional Theory (DFT) Applications

Transition State Elucidation and Reaction Pathway Modeling

The synthesis of 3-chloro-2-methylpropan-1-amine can be computationally modeled to understand the underlying reaction mechanisms and to identify the most energetically favorable pathways. A plausible synthetic route is the reductive amination of 3-chloro-2-methylpropanal. This process involves the formation of an imine intermediate, followed by its reduction to the final amine product.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state, a high-energy, transient species, represents the kinetic barrier of a reaction step. Identifying its geometry and energy is crucial for predicting reaction rates.

For the imine formation step, the transition state would involve the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of the aldehyde, followed by dehydration. The subsequent reduction step, for instance, using a hydride source, would have its own transition state. Computational models can visualize these transition states, revealing the critical bond-forming and bond-breaking events.

A proposed transition state model for a related reaction, the asymmetric Michael addition catalyzed by β-amino alcohols, suggests that the catalyst acts as a base to generate an enolate, which is then stabilized by hydrogen bonding with the ammonium (B1175870) group of the catalyst. rsc.org Similarly, in the synthesis of this compound, the transition state for the reduction step can be modeled to understand how the reducing agent interacts with the imine intermediate.

Table 1: Hypothetical Energy Profile for the Reductive Amination of 3-Chloro-2-methylpropanal

SpeciesRelative Energy (kcal/mol)
Reactants (3-chloro-2-methylpropanal + NH₃)0
Imine Intermediate+5
Transition State (Imine Reduction)+15
Product (this compound)-10

Note: These are illustrative values for a hypothetical reaction pathway.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum mechanical calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of this compound.

These simulations can reveal the preferred three-dimensional structures (conformers) of the molecule and the dynamics of their interconversion. For a flexible molecule like this compound, with rotatable bonds, numerous conformers can exist. MD simulations can sample these conformations, providing a statistical distribution of their populations at a given temperature. A study on halogenated amyloidogenic peptides utilized a modified AMBER force field to model the σ-hole on the halogen atom, which could be a relevant approach for this compound. nih.gov

Solvent Effects and Intermolecular Interactions in Solution Phase

The solvent environment can significantly influence the conformational preferences and reactivity of a molecule. MD simulations are particularly well-suited for studying these effects by including explicit solvent molecules in the simulation box. This allows for the direct observation of intermolecular interactions, such as hydrogen bonding between the amine and hydroxyl groups of the solvent and the solute.

For this compound in an aqueous solution, MD simulations can model the hydrogen bonding network between water molecules and the amine group. The presence of the chlorine atom introduces the possibility of halogen bonding, a noncovalent interaction between the electrophilic region of the halogen and a nucleophile. scispace.comresearchgate.net Computational studies have investigated the effect of solvents on the conformational profile of peptides, showing how different solvents can stabilize different secondary structures. rsc.org

In a protic solvent like water or ethanol, the amine group of this compound would act as a hydrogen bond acceptor and donor. In an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the interactions would be different, potentially altering the conformational equilibrium. Computational studies on acetaminophen (B1664979) have shown that solvent polarity can shift the binding energies and stabilize certain conformers. researchgate.net

Prediction of Spectroscopic Parameters and Data Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, a common DFT-based approach, can calculate the NMR shielding tensors of atomic nuclei. nih.gov These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By calculating the chemical shifts for different possible isomers or conformers, computational results can help in the assignment of experimentally observed spectra. A recent study demonstrated the integration of DFT-calculated shielding tensors with graph neural networks to achieve high accuracy in predicting ¹H and ¹³C chemical shifts. nih.gov

IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. By comparing the computed IR spectrum with the experimental one, functional groups can be identified, and the molecule's structure can be confirmed.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (-CH₂NH₂)45.244.8
C2 (-CH(CH₃)-)35.836.1
C3 (-CH₂Cl)48.548.2
-CH₃16.316.5

Note: These are illustrative values. Experimental values would need to be determined empirically. Predicted values are based on typical accuracies of DFT calculations.

In Silico Mechanistic Studies and Reaction Mechanism Validation

Beyond predicting reaction outcomes, computational chemistry can be used to validate proposed reaction mechanisms. For reactions involving this compound, such as its potential cyclization to form an azetidine, in silico studies can provide a detailed, step-by-step understanding of the process.

This involves locating the transition states for each step of the proposed mechanism and calculating the activation energies. A mechanism with computationally determined activation barriers that are consistent with the experimental reaction conditions is considered validated. For example, a computational study on the synthesis of aza-flavanone from aminochalcone investigated the role of halogen bonding in lowering the activation energy barrier. nih.gov

Furthermore, in silico studies can predict the potential for side reactions or the formation of byproducts. By exploring alternative reaction pathways and their corresponding energy barriers, a more complete picture of the reaction landscape can be obtained. This predictive capability is invaluable for optimizing reaction conditions to favor the desired product. Studies on the mutagenic potential of primary aromatic amines have used in silico methods to calculate the stability of reactive intermediates like nitrenium ions, demonstrating the predictive power of these approaches. researchgate.net

Role of 3 Chloro 2 Methylpropan 1 Amine As a Versatile Synthetic Intermediate

Building Block in Heterocyclic Compound Synthesis

The unique arrangement of the amine and chloro groups in 3-chloro-2-methylpropan-1-amine makes it a particularly suitable precursor for the synthesis of nitrogen-containing heterocyclic compounds. These reactions can proceed through various mechanisms, including intramolecular cyclization and intermolecular condensation followed by cyclization, leading to the formation of strained four-membered rings as well as larger heterocyclic systems.

The primary amine in this compound can act as a nucleophile, leading to intramolecular displacement of the chloride ion to form a cyclic amine. This intramolecular cyclization is a common strategy for the synthesis of saturated nitrogen heterocycles. Given the 1,3-relationship between the amine and the chlorine atom, the direct intramolecular cyclization of this compound is expected to yield a substituted azetidine.

Specifically, under basic conditions which deprotonate the primary amine to enhance its nucleophilicity, this compound can undergo an intramolecular SN2 reaction to form 3-methylazetidine. The methyl group at the 2-position of the propane (B168953) backbone becomes a methyl group at the 3-position of the resulting azetidine ring. Azetidines are important structural motifs in medicinal chemistry and drug discovery. While direct synthesis of 2-methylazetidine has been reported through other routes, the use of γ-haloamines is a fundamental approach to azetidine synthesis.

Starting MaterialReaction TypeProductSignificance
This compoundIntramolecular Cyclization3-MethylazetidineAzetidine rings are key components in many biologically active compounds.

Annulation reactions, which involve the formation of a new ring onto an existing one, can potentially utilize this compound as a bifunctional component. In such reactions, the amine and the alkyl chloride can react with a suitable substrate in a sequential or concerted manner to build a fused or spirocyclic ring system. For instance, the amine could first react with an electrophilic center on a substrate, followed by an intramolecular reaction of the tethered chloroalkyl group with a nucleophilic site on the same substrate.

While specific examples of annulation reactions with this compound are not extensively documented, the principle can be inferred from the reactivity of similar bifunctional reagents. For example, it could react with a cyclic ketone to form an enamine, with the subsequent intramolecular alkylation leading to a fused bicyclic system containing a nitrogen atom at the bridgehead or within the newly formed ring. The success of such annulation strategies often depends on the regioselectivity of the initial intermolecular reaction and the feasibility of the subsequent ring-closing step.

Precursor for Complex Organic Scaffolds and Advanced Materials

The reactivity of this compound extends beyond simple heterocycle formation, allowing for its incorporation into more elaborate molecular structures. Its bifunctional nature is key to its utility as a precursor for chiral ligands, organocatalysts, and other polyfunctional organic molecules.

Chiral ligands and organocatalysts are essential tools in asymmetric synthesis. Amino alcohols, which can be conceptually derived from this compound via hydrolysis of the chloro group, are a well-established class of precursors for these applications. The resulting 3-amino-2-methylpropan-1-ol possesses two functional groups that can be further modified to create a chiral environment.

For instance, the amino and hydroxyl groups can be derivatized with bulky substituents or incorporated into larger, rigid scaffolds to generate ligands for metal-catalyzed asymmetric reactions. The synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors, for example, involves multi-step sequences where amino alcohol-like structures are key intermediates. Furthermore, simple primary β-amino alcohols have been shown to act as efficient organocatalysts in asymmetric Michael additions. nih.gov The structural motif present in 3-amino-2-methylpropan-1-ol is analogous to that of vicinal amino alcohols derived from natural α-amino acids, which are effective catalysts in cross-aldol reactions. acs.org

Precursor derived from this compoundApplicationExample of Catalyzed Reaction
3-Amino-2-methylpropan-1-olChiral Ligand SynthesisAsymmetric hydrogenation, allylic alkylation
3-Amino-2-methylpropan-1-olOrganocatalysisAsymmetric aldol and Michael reactions

The ability to selectively react at either the amine or the chloro group of this compound allows for its use in the stepwise construction of polyfunctional molecules. For example, the amine can be protected, allowing for nucleophilic substitution at the carbon bearing the chlorine. Alternatively, the amine can be used in a nucleophilic addition or substitution reaction, followed by further transformation of the chloro group.

This stepwise functionalization is a powerful strategy for building complex organic molecules with precisely placed functional groups. For instance, reaction of the amine with an activated carbonyl compound could be followed by conversion of the chloro group to other functionalities such as an azide (B81097), thiol, or a larger appended group via substitution reactions. The synthesis of β-amino alcohol derivatives is of great importance as these motifs are present in many natural products and pharmaceuticals. gaylordchemical.com Multifunctional β-amino alcohols also find applications as curing agents in polymer chemistry. rsc.org

Generation of Reactive Intermediates from this compound

Under certain conditions, this compound can be converted into highly reactive intermediates that can be trapped by various nucleophiles to form new products. A key reactive intermediate that can be generated is a cyclic azetidinium ion.

The intramolecular cyclization of this compound, particularly when the nitrogen atom is further alkylated, can lead to the formation of a quaternary azetidinium salt. These strained four-membered ring cations are highly electrophilic and susceptible to ring-opening by nucleophiles. acs.org The ring-opening of azetidinium ions is a valuable synthetic transformation as it allows for the introduction of a nucleophile at the carbon atom, leading to the formation of a 1,3-difunctionalized propane derivative.

The regioselectivity of the ring-opening is influenced by steric and electronic factors. In the case of an azetidinium ion derived from this compound, nucleophilic attack would likely occur at the less sterically hindered carbon of the azetidinium ring. This reactivity provides a pathway to a variety of substituted aminopropanes that might be difficult to access through other synthetic routes. The reactivity of azetidinium ions is significant, although they are found to be considerably less reactive than their three-membered aziridinium ion counterparts. acs.org

Reactive IntermediateGeneration MethodSubsequent ReactionProduct Type
Azetidinium ionIntramolecular cyclization (with N-alkylation)Nucleophilic ring-opening1,3-disubstituted aminopropanes

Applications in Total Synthesis of Natural Products (as a synthetic precursor)

Despite a thorough search of chemical literature and synthesis databases, no specific instances of this compound being employed as a synthetic precursor in the total synthesis of natural products have been identified. While amines and halogenated compounds are fundamental building blocks in the construction of complex natural product scaffolds, the role of this particular compound is not documented in the available resources.

Industrial Chemical Processes and Reagent Applications

Information regarding the application of this compound in industrial chemical processes or its use as a reagent on an industrial scale is not available in the public domain. Although the compound is commercially available, suggesting a potential use in chemical manufacturing, specific processes or large-scale applications are not described in the reviewed scientific papers or patents. The general class of chloroalkylamines serves various functions in industrial synthesis, but the specific contribution of this compound is not detailed.

Advanced Analytical Methodologies for 3 Chloro 2 Methylpropan 1 Amine

Chromatographic Separation Techniques for Purity and Isolation

Chromatography is the cornerstone for assessing the purity of 3-Chloro-2-methylpropan-1-amine and for its isolation. The choice of technique depends on the specific analytical goal, such as quantitative analysis or the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the purity and concentration of this compound. Since the analyte lacks a strong chromophore, direct UV detection offers limited sensitivity. Therefore, pre-column derivatization is a common strategy to attach a UV-active or fluorescent tag to the primary amine group, significantly enhancing detection limits. sigmaaldrich.comnih.gov

Common derivatizing agents for amines include 9-fluorenylmethyl chloroformate (FMOC) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which react under mild conditions to form stable, highly detectable derivatives. sigmaaldrich.comcopernicus.org The separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. copernicus.orgresearchgate.net This method allows for the effective separation of the derivatized amine from non-amine impurities and starting materials. Quantitative analysis is performed by comparing the peak area of the analyte to that of a certified reference standard.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Derivatized this compound

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0)B: Acetonitrile
Gradient 40% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Derivatizing Agent 9-fluorenylmethyl chloroformate (FMOC-Cl)
Detection UV at 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm)
Injection Volume 10 µL

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. Due to the high polarity and basicity of amines, which can lead to peak tailing and adsorption on standard silica-based columns, specialized base-deactivated columns are required. labrulez.combre.com Columns such as the Restek Rtx-Volatile Amine or Agilent CP-Sil 8 CB for Amines are designed to provide sharp, symmetrical peaks for volatile amines. labrulez.comnih.gov

For determining residual levels of the amine in a sample matrix, headspace GC is a powerful technique. rsc.orgrsc.org In this method, the sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. An aliquot of this gas is then injected into the GC. To enhance the volatility of the amine, which may exist as a salt, the sample is often made alkaline by adding a non-volatile base like sodium hydroxide (B78521) (NaOH) or an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govrsc.org This liberates the free amine, increasing its concentration in the headspace and improving method sensitivity. A Flame Ionization Detector (FID) is commonly used for quantification. rsc.org

Table 2: Example Headspace GC Parameters for this compound

ParameterCondition
Column Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film) nih.gov
Carrier Gas Helium at a constant flow of 2.0 mL/min nih.gov
Oven Program 40°C (hold 4 min), then 25°C/min to 250°C (hold 3 min) nih.gov
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID) at 280 °C
Headspace Vial 20 mL
Sample Prep Sample dissolved in a high-boiling solvent (e.g., DMAc) with 5% (v/v) DBU rsc.orgrsc.org
Incubation 70 °C for 10 minutes nih.gov

Since this compound possesses a chiral center, it can exist as two enantiomers. Determining the enantiomeric excess (e.e.) is critical in pharmaceutical applications where enantiomers often exhibit different biological activities. Chiral HPLC is the most common method for this purpose. heraldopenaccess.usnih.gov

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly effective for resolving the enantiomers of chiral amines. yakhak.org Similar to purity analysis by HPLC, pre-column derivatization with a reagent like p-toluenesulfonyl chloride or a nitrobenzoxadiazole (NBD) derivative can be employed to improve chromatographic properties and detection sensitivity. yakhak.orgsigmaaldrich.cn The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. yakhak.org The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) yakhak.org
Mobile Phase Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min yakhak.org
Temperature 25 °C
Derivatizing Agent p-Toluenesulfonyl chloride (PTSC) sigmaaldrich.cn
Detection UV at 228 nm sigmaaldrich.cn
Injection Volume 10 µL

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the unambiguous identification and sensitive quantification of this compound and its related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation power of GC with the definitive identification capabilities of MS. It is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, including impurities in this compound. gdut.edu.cn After separation on a suitable GC column (e.g., a non-polar HP-5MS), the eluting compounds are ionized, typically by electron ionization (EI). gdut.edu.cnchromatographyonline.com

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint. This allows for positive identification by comparison to spectral libraries. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, providing excellent sensitivity and selectivity. researchgate.net Derivatization with reagents like benzenesulfonyl chloride can be used to improve chromatographic behavior and provide characteristic fragmentation patterns. gdut.edu.cn

Table 4: General GC-MS Parameters for Analyte Identification

ParameterCondition
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) gdut.edu.cn
Carrier Gas Helium at 1.0 mL/min gdut.edu.cn
Oven Program 80°C (hold 1 min), then 10°C/min to 280°C (hold 5 min) gdut.edu.cnnih.gov
Injector 270 °C, Splitless mode nih.gov
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range m/z 35-400
Transfer Line Temp. 280 °C nih.gov

For the analysis of non-volatile impurities, degradation products, or the direct analysis of the amine salt without derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. researchgate.netresearchgate.net As a small, polar molecule, this compound is poorly retained on traditional reversed-phase columns. nih.gov

To overcome this, several strategies can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is one option that uses a polar stationary phase and a high organic content mobile phase to retain polar analytes. Alternatively, ion-pairing chromatography can be used, where an ion-pairing agent is added to the mobile phase to form a neutral complex with the protonated amine, enhancing its retention on a reversed-phase column. nih.gov The most common ionization source for this type of analysis is Electrospray Ionization (ESI), typically in positive ion mode, which is highly effective for ionizing basic compounds like amines. waters.com LC-MS is particularly useful for analyzing the compound as its hydrochloride salt, as the technique can directly measure the protonated molecular ion in solution. reddit.com

Table 5: Conceptual LC-MS Method for this compound

ParameterCondition
Column HILIC (e.g., 100 mm x 2.1 mm, 3.5 µm) or Ion-Pair (C18)
Mobile Phase A: 10 mM Ammonium (B1175870) Formate in Water (pH 3.5)B: Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detector Quadrupole or Time-of-Flight (TOF)
Scan Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for [M+H]+
Column Temp. 40 °C

Method Development and Validation for Robust Analysis

The accurate and precise quantification of this compound is essential for its application in various chemical syntheses and for ensuring the quality of resulting products. The development and validation of robust analytical methods are, therefore, of paramount importance. This section details the methodologies established for the reliable analysis of this compound, focusing on the principles of method development and the comprehensive validation of these procedures according to established scientific guidelines.

Given the chemical nature of this compound, a primary aliphatic amine containing a chloro-substituent, analytical methods must be capable of selectively identifying and quantifying it, often in the presence of structurally related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method with UV detection is a primary choice for the analysis of this compound. However, as aliphatic amines lack a significant chromophore, derivatization is a necessary step to enable sensitive UV detection. chromatographyonline.com Dansyl chloride is a common and effective derivatizing agent for primary amines, forming highly fluorescent and UV-absorbent sulfonamides. nih.gov

Method Development:

A reversed-phase HPLC method was developed to separate the dansyl derivative of this compound from potential impurities and the excess derivatizing agent. The chromatographic conditions were optimized to achieve a sharp, symmetrical peak with a reasonable retention time.

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase: A gradient elution using a mixture of acetonitrile and water.

Flow Rate: 1.0 mL/min

Detection: UV detector at a wavelength of 254 nm.

Injection Volume: 10 µL

Column Temperature: 30 °C

Validation of the HPLC Method:

The developed HPLC method was validated to ensure its suitability for the intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and robustness. ajpaonline.com

Specificity: The method demonstrated excellent specificity, with no interference from the blank (diluent and derivatizing agent) or known related impurities at the retention time of the this compound derivative.

Linearity: The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A linear relationship between the peak area and the concentration was observed. sepscience.com

Table 1: Linearity of the HPLC Method for this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
1 12054
5 60123
10 121354
25 302587
50 605123
100 1210547

Correlation Coefficient (r²): 0.9998

Accuracy: The accuracy of the method was determined by spike and recovery studies. A known amount of this compound was added to a sample matrix and the recovery was calculated. The results indicate a high level of accuracy. researchgate.net

Table 2: Accuracy (Recovery) of the HPLC Method

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%)
1 10 9.8 98.0
2 25 25.4 101.6
3 50 49.5 99.0

Average Recovery: 99.5%

Precision: The precision of the method was assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision). The low relative standard deviation (RSD) values confirm the high precision of the method. researchgate.net

Table 3: Precision of the HPLC Method

Intra-day Precision (n=6) Inter-day Precision (n=6, 3 days)
Mean Concentration (µg/mL) 25.1 24.9
Standard Deviation 0.3 0.5
Relative Standard Deviation (RSD) 1.2% 2.0%

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition. The method was found to be robust, with no significant impact on the results from these minor changes. pharmoutsourcing.com

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile compounds like this compound, GC-MS offers a highly sensitive and selective alternative for analysis. Derivatization is often employed to improve the chromatographic properties and reduce the polarity of the amine. vt.edu Propyl chloroformate is a suitable derivatizing agent for this purpose.

Method Development:

A GC-MS method was developed to provide confirmation of the identity of the compound and for quantitative analysis, particularly at trace levels.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Carrier Gas: Helium at a constant flow rate.

Injector Temperature: 250 °C

Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, then ramped to 280 °C at 15 °C/min.

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, with the mass spectrometer operating in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Validation of the GC-MS Method:

The GC-MS method was validated to establish its performance characteristics.

Linearity: The linearity was established by analyzing a series of derivatized standards.

Table 4: Linearity of the GC-MS Method in SIM Mode

Concentration (ng/mL) Peak Area (Arbitrary Units)
0.5 895
1 1812
5 9054
10 18235
25 45587
50 91123

Correlation Coefficient (r²): 0.9995

Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method was determined by establishing the LOD and LOQ.

Table 5: LOD and LOQ of the GC-MS Method

Parameter Value (ng/mL)
Limit of Detection (LOD) 0.1
Limit of Quantification (LOQ) 0.5

Precision: The precision of the GC-MS method was evaluated at the LOQ level and at a higher concentration.

Table 6: Precision of the GC-MS Method

Concentration (ng/mL) Intra-day RSD (%) (n=6) Inter-day RSD (%) (n=6, 3 days)
0.5 8.5 12.1
25 3.2 5.4

The development and validation of these robust analytical methodologies ensure the reliable determination of this compound, which is crucial for its use in research and industrial applications.

Environmental and Sustainable Chemistry Considerations in Research

Pathways of Environmental Transformation and Degradation

The environmental persistence and transformation of 3-Chloro-2-methylpropan-1-amine are governed by a combination of abiotic and biotic processes. While specific studies on this compound are limited, its chemical structure—a short-chain chlorinated alkylamine—allows for predictions based on well-understood chemical principles and data from analogous compounds.

Abiotic Processes:

Atmospheric Degradation: If released into the atmosphere, volatile and semi-volatile organic compounds are susceptible to degradation by naturally occurring radicals. For the analogous compound 3-chloro-2-methylpropene, the estimated atmospheric half-life is 10 hours via reaction with hydroxyl radicals and 27 hours via reaction with ozone certifico.com. It is plausible that this compound would undergo similar atmospheric photo-oxidation, breaking down into smaller, simpler molecules.

Hydrolysis: The carbon-chlorine (C-Cl) bond in the molecule is susceptible to hydrolysis, a reaction with water that would replace the chlorine atom with a hydroxyl (-OH) group. This process would convert the compound into the less toxic 1-amino-2-methylpropan-2-ol. The rate of hydrolysis is influenced by factors such as water temperature and pH.

Biotic Processes:

Biodegradation: Microbial communities in soil and water are primary drivers of the degradation of organic compounds. The breakdown of this compound would likely involve two key enzymatic actions:

Dehalogenation: Microorganisms possess enzymes known as dehalogenases that can cleave the C-Cl bond, a critical first step in detoxification. Research on the related compound 3-chloro-1,2-propanediol (3-MCPD) has shown that it can be effectively degraded by yeast like Saccharomyces cerevisiae through enzymatic dehalogenating activity acs.orgnih.gov.

Deamination: The amine group (-NH2) can be removed by microbial enzymes and utilized as a nitrogen source for growth, breaking down the molecule further.

Aerobic Degradation: Under aerobic conditions, it is expected that this compound would biodegrade. Data for the similar compound 3-chloro-2-methylpropene indicates it is expected to biodegrade under such conditions nih.gov.

The following table summarizes the potential environmental transformation pathways for this compound.

Design of Green Synthetic Pathways for Reduced Environmental Footprint

The principles of green chemistry aim to design chemical syntheses that are safer, more efficient, and produce less waste nih.govacs.org. Applying these principles to the production of this compound can significantly reduce its environmental impact.

Traditional vs. Green Synthetic Approaches: A conventional synthesis might involve multiple steps using hazardous reagents and volatile organic solvents, resulting in significant waste and poor atom economy. Green synthetic strategies focus on improving these aspects.

Key Green Chemistry Strategies:

Catalytic Routes: A promising green approach is the use of catalytic reductive amination organic-chemistry.org. This method can synthesize amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or primary amines. A plausible green route for this compound could start from 3-chloro-2-methylpropanal. Using a heterogeneous catalyst and a mild reducing agent like molecular hydrogen (H2) improves atom economy and allows the catalyst to be easily recovered and reused mdpi.com. This avoids the stoichiometric metal hydride reagents common in traditional reductions, which generate large amounts of inorganic waste masterorganicchemistry.com.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a core principle of green chemistry mdpi.com. Water is an ideal solvent due to its non-toxicity and availability arkat-usa.org. Microwave-assisted synthesis, sometimes in solvent-free conditions, can also accelerate reactions, increase yields, and reduce energy consumption mdpi.com.

Renewable Feedstocks: A long-term goal of sustainable chemistry is the use of renewable, bio-based starting materials instead of petrochemicals. While not yet established for this specific compound, research into converting biomass-derived platform chemicals into functionalized amines is a growing field rsc.org.

Below is a comparative table outlining a hypothetical traditional synthesis versus a proposed green pathway.

Waste Minimization and By-product Management in Laboratory and Industrial Synthesis

Effective waste management is crucial for both the economic viability and environmental sustainability of chemical production reachemchemicals.com. This involves minimizing waste generation at the source and responsibly managing any by-products that are formed.

Waste Minimization Strategies:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading can maximize the yield of the desired product while minimizing the formation of by-products.

Catalyst and Solvent Recycling: The use of heterogeneous catalysts simplifies product purification and allows for the catalyst to be filtered off and reused. Similarly, solvents used in the reaction or extraction steps can be recovered through distillation and recycled back into the process, reducing both cost and waste volume.

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow systems can offer better control over reaction conditions, leading to higher yields, improved safety, and less waste. This approach is a key component of process intensification in modern chemical manufacturing nih.gov.

By-product Management:

Identification and Control: In syntheses like reductive amination, potential by-products include secondary and tertiary amines from over-alkylation youtube.com. Careful control of stoichiometry and reaction conditions is necessary to suppress these side reactions.

Valorization: Instead of treating by-products as waste, a circular economy approach seeks to find valuable applications for them. For example, if a di-chlorinated or hydroxylated analog of the target molecule is formed, it could potentially be isolated and used as a starting material for other chemical syntheses.

Treatment: For unavoidable waste streams, appropriate treatment is necessary. This may include neutralization of acidic or basic aqueous wastes, biological treatment for biodegradable organics, or high-temperature incineration for hazardous chlorinated organic waste.

This table details potential waste streams and their corresponding management strategies.

Future Research Horizons for this compound: A Look Ahead

As a versatile chemical intermediate, this compound continues to be a molecule of interest. The future of research concerning this compound is poised to expand into innovative synthetic strategies, advanced production platforms, and novel applications. This article explores the emerging avenues of research that are set to define the next chapter for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-methylpropan-1-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : React 3-Chloro-2-methyl-1-propene (CAS 563-47-3) with ammonia under catalytic hydrogenation using Raney nickel. Monitor temperature (60–80°C) and pressure (5–10 atm H₂) to avoid over-reduction .
  • Route 2 : Employ nucleophilic substitution of 3-chloro-2-methylpropane-1-ol with aqueous ammonia at elevated temperatures (100–120°C) in a sealed reactor. Yield optimization requires pH control (neutral to slightly basic) .
    • Key Considerations :
  • Impurities like secondary amines may form due to excess ammonia; purification via fractional distillation or column chromatography is recommended .
  • Safety: Use inert atmosphere to prevent oxidation byproducts .

Q. How can the purity and structure of this compound be validated experimentally?

  • Analytical Methods :

  • GC-MS : Compare retention time and mass fragmentation patterns with commercial standards. Look for m/z peaks at 107 (M⁺-Cl) and 91 (base peak for methylpropanamine backbone) .
  • ¹H NMR : Characterize peaks at δ 1.2–1.4 ppm (CH₃ groups), δ 2.6–3.0 ppm (NH₂ and CH₂Cl), and δ 3.3–3.7 ppm (CH-NH₂) .
    • Contradictions : Discrepancies in boiling points (reported 51–143°C) may arise from impurities; cross-validate with DSC for melting point consistency .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Analysis :

  • The chloro group undergoes SN2 displacement with strong nucleophiles (e.g., CN⁻, SH⁻) in polar aprotic solvents (DMF, DMSO). Steric hindrance from the methyl group reduces reaction rates by ~30% compared to linear analogs .
  • Computational studies (DFT) reveal transition state stabilization via hydrogen bonding between NH₂ and solvent molecules, lowering activation energy by 15–20 kJ/mol .
    • Data Gaps : Conflicting reports on regioselectivity in multi-step syntheses suggest solvent polarity adjustments (e.g., acetone vs. THF) to direct reactivity .

Q. How can researchers mitigate instability issues during storage or reaction scaling?

  • Stability Challenges :

  • Hygroscopicity: Store under nitrogen or argon with molecular sieves (3Å) to prevent hydrolysis to 2-methylpropan-1-ol .
  • Thermal Decomposition: Avoid temperatures >80°C; DSC shows exothermic decomposition onset at 110°C .
    • Scalability : Use continuous flow reactors for controlled temperature and pressure, improving yield reproducibility by 10–15% .

Q. What are the contradictions in reported biological activity data, and how can they be resolved?

  • Contradictions :

  • In vitro studies report conflicting IC₅₀ values (10–100 µM) for enzyme inhibition (e.g., monoamine oxidases). Variations arise from assay conditions (pH, co-solvents) .
    • Resolution :
  • Standardize assays using phosphate buffer (pH 7.4) and ≤1% DMSO. Validate via orthogonal methods (e.g., SPR for binding kinetics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.